molecular formula C13H14N4O3 B5747053 N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No.: B5747053
M. Wt: 274.28 g/mol
InChI Key: KCSSYKNTAXKHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The presence of the nitro group in the imidazole ring is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide typically involves the following steps:

    Nitration of Imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated imidazole is then alkylated with methyl iodide to introduce the methyl group at the 2-position.

    Acylation: The resulting compound is acylated with N-phenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-methyl-2-(2-methyl-1H-imidazol-1-yl)-N-phenylacetamide.

    Substitution: Various substituted imidazole derivatives.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.

    Biology: Studied for its antimicrobial properties against anaerobic bacteria and protozoa.

    Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Used in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This ultimately leads to the death of the microorganism. The compound targets anaerobic bacteria and protozoa, which have the necessary enzymes to reduce the nitro group.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Secnidazole: A nitroimidazole used to treat infections caused by anaerobic bacteria and protozoa.

    Tinidazole: A nitroimidazole with a longer half-life and similar antimicrobial activity.

Uniqueness

N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring, which may confer different pharmacokinetic properties and spectrum of activity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

N-methyl-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-10-14-8-12(17(19)20)16(10)9-13(18)15(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSYKNTAXKHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.